Iso Ganciclovir Diacetate Iso Ganciclovir Diacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17971227
InChI: InChI=1S/C13H17N5O6/c1-7(19)23-4-9(24-8(2)20)3-22-6-18-5-15-10-11(18)16-13(14)17-12(10)21/h5,9H,3-4,6H2,1-2H3,(H3,14,16,17,21)
SMILES:
Molecular Formula: C13H17N5O6
Molecular Weight: 339.30 g/mol

Iso Ganciclovir Diacetate

CAS No.:

Cat. No.: VC17971227

Molecular Formula: C13H17N5O6

Molecular Weight: 339.30 g/mol

* For research use only. Not for human or veterinary use.

Iso Ganciclovir Diacetate -

Specification

Molecular Formula C13H17N5O6
Molecular Weight 339.30 g/mol
IUPAC Name [2-acetyloxy-3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] acetate
Standard InChI InChI=1S/C13H17N5O6/c1-7(19)23-4-9(24-8(2)20)3-22-6-18-5-15-10-11(18)16-13(14)17-12(10)21/h5,9H,3-4,6H2,1-2H3,(H3,14,16,17,21)
Standard InChI Key UQSDMLVRTZAMBP-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)OC(=O)C

Introduction

Chemical Structure and Nomenclature

Iso Ganciclovir Diacetate, systematically named as 2-Amino-9-[(2,3-diacetoxypropoxy)methyl]-1,9-dihydro-6H-purin-6-one, derives from the acetylation of Iso Ganciclovir (CAS: 86357-09-7). The parent compound, Iso Ganciclovir, is a regioisomer of Ganciclovir, differing in the position of the hydroxymethyl group on the acyclic side chain . The diacetate form introduces acetyl groups at the two hydroxyl positions of the propoxy moiety, a modification that alters solubility and reactivity (Fig. 1).

Structural Analysis

  • Core Structure: A guanine base fused with an acyclic 2,3-diacetoxypropoxymethyl side chain.

  • Molecular Formula: C13_{13}H17_{17}N5_5O6_6 (calculated from Ganciclovir’s formula C9_9H13_{13}N5_5O4_4 with two additional acetyl groups).

  • Molecular Weight: 355.31 g/mol.

Synthetic Pathways and Optimization

Synthesis of Iso Ganciclovir

The preparation of Iso Ganciclovir involves convergent synthesis, combining a purine derivative (diacetyl guanine) with a modified glycerol side chain. Key steps include:

  • Protection of Glycerol: Masking hydroxyl groups using cyclohexanone to form a ketal intermediate, preventing unwanted side reactions .

  • Alkylation: Reacting the protected glycerol derivative with diacetyl guanine under kinetically controlled conditions to favor N-9 alkylation over N-7 regioisomers .

  • Deprotection: Acidic hydrolysis removes the cyclohexylidene group, yielding Iso Ganciclovir .

Diacetylation of Iso Ganciclovir

The diacetate form is synthesized via acetylation of Iso Ganciclovir’s hydroxyl groups using acetic anhydride or acetyl chloride. Reaction conditions (temperature, stoichiometry) are critical to avoid over-acetylation or decomposition.

Optimization Challenges

  • Regioselectivity: Ensuring acetylation occurs exclusively at the 2- and 3-positions of the propoxy chain.

  • Purification: Selective crystallization or chromatography to isolate the diacetate from monoacetylated byproducts .

A patent by Lupin Laboratories details an improved regiospecific process using 2-oxa-1,4-butanediol diacetate (OBDDA) as an alkylating agent, achieving >90% N-9 isomer purity without acid catalysts (Table 1).

Table 1. Comparison of Alkylation Conditions for Acyclic Nucleosides

ConditionCatalystReaction Time (h)N-9 Isomer Yield (%)
With p-TSAYes1572
Without catalystNo2489

Source: Adapted from EP0806425A1

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • 1^1H-NMR (DMSO-d6_6): δ 8.36 (s, 1H, H-8), 5.68 (s, 2H, N-CH2_2-O), 4.20–4.05 (m, 2H, OCH2_2), 2.10 (s, 6H, OAc) .

    • 13^{13}C-NMR: 170.2 ppm (C=O of acetate), 156.7 ppm (C-6 of guanine) .

  • Mass Spectrometry: HRMS (ESI) m/z 356.1210 [M+H]+^+ (calculated for C13_{13}H18_{18}N5_5O6_6: 356.1205) .

Chromatographic Profiling

HPLC methods adapted from the European Pharmacopoeia for Ganciclovir-related substances are employed, using C18 columns and UV detection at 254 nm . Iso Ganciclovir Diacetate elutes later than the parent drug due to increased hydrophobicity.

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